molecular formula C27H24N2O4 B4056348 Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate

Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate

Cat. No.: B4056348
M. Wt: 440.5 g/mol
InChI Key: SZQNGLVSIAVHAP-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[52102,6]decan-4-yl)-3-phenylpropanoate is a complex organic compound that features a quinoline moiety, a tricyclic azatricyclodecane structure, and a phenylpropanoate ester

Scientific Research Applications

Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate typically involves multiple steps. One common approach starts with the preparation of the tricyclic azatricyclodecane core, which can be synthesized from norbornene derivatives. The quinoline moiety is then introduced through a series of electrophilic aromatic substitution reactions. Finally, the phenylpropanoate ester is formed via esterification reactions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-8-yl derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action for Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the tricyclic structure may interact with specific protein sites. These interactions can modulate biological pathways, leading to various effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 3-[(1R,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl]benzoate: Similar structure but with a benzoate ester instead of a phenylpropanoate.

    2-[(1R,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl]-N-(quinolin-8-yl)acetamide: Contains an acetamide group instead of a phenylpropanoate

Uniqueness

Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate is unique due to its combination of a quinoline moiety, a tricyclic azatricyclodecane core, and a phenylpropanoate ester. This combination of structural features provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c30-25-22-18-11-12-19(15-18)23(22)26(31)29(25)20(14-16-6-2-1-3-7-16)27(32)33-21-10-4-8-17-9-5-13-28-24(17)21/h1-10,13,18-20,22-23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQNGLVSIAVHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)OC5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Reactant of Route 5
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate

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